molecular formula C18H11Cl2FN4O B2497936 5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 863446-97-3

5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2497936
CAS RN: 863446-97-3
M. Wt: 389.21
InChI Key: MAFKOUJIUNLLGM-UHFFFAOYSA-N
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Description

The compound “5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is part of the pyrazolopyrimidine family, which is known for its diverse pharmacological activities. Pyrazolopyrimidines are heterocyclic aromatic organic compounds that contain a pyrazole ring fused to a pyrimidine ring.

Synthesis Analysis

Pyrazolopyrimidine derivatives, including those with fluorophenyl groups, are synthesized through various methods, including high temperature cyclization of benzamides of pyrazole-4-carboxylic acid, leading to the formation of substituted pyrazolopyrimidines (Eleev, Kutkin, & Zhidkov, 2015). Another method involves tandem aza-Wittig and annulation reactions (Luo et al., 2017).

Molecular Structure Analysis

The crystal structure and molecular geometry of pyrazolopyrimidine derivatives have been determined, revealing that the central pyrazolo[1,5-a]pyrimidine unit can be almost planar, with substituent phenyl rings rotated out of this plane to varying degrees, indicating the influence of substitution on the overall molecular conformation (Liu et al., 2012).

Chemical Reactions and Properties

Pyrazolopyrimidines participate in various chemical reactions that lead to the formation of new derivatives with potential biological activities. For instance, they can undergo reactions to produce amides, esters, and other substituted derivatives, which can significantly affect their chemical and biological properties (Wang et al., 2008).

Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

  • Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives demonstrated significant anti-inflammatory activities in carrageenan-induced paw edema tests in rats, suggesting potential therapeutic applications in inflammation-related conditions. Some derivatives showed comparable activity to indomethacin, a standard anti-inflammatory drug, but with minimal ulcerogenic effects, highlighting their potential as safer alternatives (El-Tombary, 2013).
  • New pyrazole derivative 5‐[1‐(4‐fluorophenyl)‐1H‐pyrazol‐4‐yl]‐2H‐tetrazole was synthesized and evaluated for its analgesic, anti‐inflammatory, and vasorelaxant effects. It demonstrated significant reduction in abdominal writhing and licking times in response to pain, as well as carrageenan‐induced paw edema and cell migration, suggesting its potential as a therapeutic agent in pain and inflammation management (Oliveira et al., 2017).

Antipsoriatic and Anticonvulsant Effects

  • A study on pyrazolo[3,4-d]pyrimidine derivatives identified potent FMS-like tyrosine kinase 3 (FLT3) inhibitors, which exhibited significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. These findings suggest the therapeutic potential of these compounds in psoriasis treatment (Li et al., 2016).
  • Pyrazolo[3,4-d]- and -triazolo[4,5-d]pyrimidines, as analogues of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, were synthesized and evaluated for their anticonvulsant activity. The study indicated that modifications in the heterocycle structure could influence anticonvulsant activity, although the tested compounds were less active than the reference compound against seizures induced by maximal electroshock in rats (Kelley et al., 1995).

Antitubercular and Anti-inflammatory Activities

  • Pyrazolo[3,4-d]pyrimidines exhibited significant anti-inflammatory and antitubercular activities, highlighting their potential as therapeutic agents in managing inflammatory diseases and tuberculosis. The structure-activity relationship studies emphasized the importance of N-benzoylated amino substitution for potent activity (Kulkarni et al., 2020).

properties

IUPAC Name

5-[(2,4-dichlorophenyl)methyl]-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2FN4O/c19-12-2-1-11(16(20)7-12)9-24-10-22-17-15(18(24)26)8-23-25(17)14-5-3-13(21)4-6-14/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAFKOUJIUNLLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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